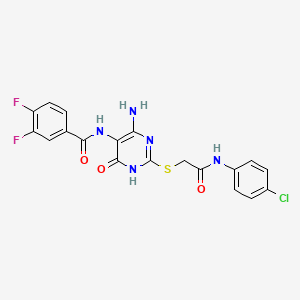

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Description

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a pyrimidine derivative with a complex substitution pattern. The core pyrimidine ring features an amino group at position 4, a thioether-linked 4-chlorophenyl acetamide moiety at position 2, and a 3,4-difluorobenzamide group at position 5. This structure combines multiple pharmacophores:

Properties

Molecular Formula |

C19H14ClF2N5O3S |

|---|---|

Molecular Weight |

465.9 g/mol |

IUPAC Name |

N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C19H14ClF2N5O3S/c20-10-2-4-11(5-3-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-1-6-12(21)13(22)7-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |

InChI Key |

DOBNGSARSCHRLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isothiocyanate with ethyl acetoacetate to form an intermediate, which is then reacted with 4-amino-2-thiouracil to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Thioether vs. Mercapto Groups : The target compound’s thioether linkage (vs. mercapto in Compound IX) likely improves stability by reducing oxidative susceptibility .

- Fluorinated vs. Methoxy Groups : The 3,4-difluorobenzamide in the target compound may enhance membrane permeability compared to the methoxyphenyl group in ’s compound .

- Chlorophenyl vs. Nitrobenzenesulfonamide : The 4-chlorophenyl acetamide substituent offers balanced hydrophobicity, whereas the nitro group in Compound IX could increase reactivity but reduce metabolic half-life .

Research Findings and Inferences

- Metabolic Stability : The thioether linkage and fluorine atoms likely reduce CYP450-mediated metabolism, a trend observed in fluorinated pyrimidines .

- Toxicity Profile : Chlorophenyl groups are associated with moderate cytotoxicity in analogs (e.g., ’s compounds), necessitating further toxicity studies for the target compound .

Biological Activity

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Thioether linkage : Contributes to the compound's reactivity and potential interactions with biological targets.

- Pyrimidine core : Often associated with various biological activities, including antiviral and anticancer properties.

- Difluorobenzamide moiety : Imparts unique electronic properties that may enhance binding affinity to target proteins.

Research indicates that this compound may exhibit multiple mechanisms of action:

- Inhibition of Viral Replication : Studies have shown that derivatives of similar structures can inhibit the replication of human adenoviruses (HAdV). For instance, compounds with structural similarities demonstrated selectivity indexes greater than 100 against HAdV, indicating strong antiviral activity while minimizing cytotoxic effects .

- Anticancer Activity : The pyrimidine derivatives are known for their anticancer properties. The presence of the chlorophenyl group may enhance the compound's ability to target cancer cells selectively.

- Enzyme Inhibition : Compounds featuring similar thioether and amide functionalities have been reported as effective inhibitors of key enzymes such as acetylcholinesterase and urease, which are involved in various physiological processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of related compounds:

| Compound Name | Target | IC50 (μM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Compound 15 | HAdV | 0.27 | >100 | Low cytotoxicity (CC50 = 156.8 μM) |

| Compound 6 | HAdV | - | - | Targets DNA replication |

| Compound 46 | HAdV | - | - | Suppresses viral life cycle |

| Various | AChE | - | - | Strong inhibitors identified |

Case Studies

- Antiviral Screening : A study involving a series of substituted benzamide analogues showed promising results against HAdV, with some compounds exhibiting sub-micromolar potency. The mechanism was attributed to interference with viral DNA replication processes .

- Anticancer Research : Research on similar pyrimidine compounds indicated significant antiproliferative effects on various cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications at specific positions could enhance efficacy while reducing toxicity .

- Enzyme Inhibition Studies : A set of synthesized compounds were evaluated for their ability to inhibit acetylcholinesterase and urease. The results indicated moderate to strong inhibitory activity, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and peptic ulcers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.